2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazolopyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common route includes the formation of the triazolopyrazine core, followed by the introduction of the fluorophenyl group and the thioacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Other Triazolopyrazines: Compounds with similar core structures but different substituents can provide insights into the unique properties of 2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its fluorophenyl group and thioacetamide moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-8-1-3-9(4-2-8)18-5-6-19-11(12(18)21)16-17-13(19)22-7-10(15)20/h1-6H,7H2,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHNALWGKMEQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC(=O)N)C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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